Atosiban acetate Atosiban acetate Atosiban Acetate is an oxytocin receptor blocking agent in the treatment of experimental endometriosis and is shown exhibit significant therapeutic efficiency. It is clinically used to decrease uterine contractility in the prevention of pre-term birth.
Brand Name: Vulcanchem
CAS No.: 914453-95-5
VCID: VC21347776
InChI: InChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36?;/m0./s1
SMILES: CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O
Molecular Formula: C45H71N11O14S2
Molecular Weight: 1054.2 g/mol

Atosiban acetate

CAS No.: 914453-95-5

Cat. No.: VC21347776

Molecular Formula: C45H71N11O14S2

Molecular Weight: 1054.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Atosiban acetate - 914453-95-5

CAS No. 914453-95-5
Molecular Formula C45H71N11O14S2
Molecular Weight 1054.2 g/mol
IUPAC Name acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36?;/m0./s1
Standard InChI Key SVDWBHHCPXTODI-MHZXAHMBSA-N
Isomeric SMILES CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O.CC(=O)O
SMILES CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O
Canonical SMILES CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O
Appearance White Solid
Melting Point >160°C

Chemical Structure and Synthesis

Atosiban acetate is a nonapeptide derivative of oxytocin, with structural modifications at positions 1, 2, 4, and 8. Key modifications include:

  • Position 1: Replacement of cysteine with 3-mercaptopropanic acid.

  • Position 2: Substitution of L-tyrosine with D-tyrosine (ethoxy group).

  • Position 4: Threonine instead of glutamine.

  • Position 8: Ornithine instead of leucine .

Synthesis Methods

Two primary synthetic routes have been developed:

ParameterLiquid-Phase Method (Patent EP2537856B1) Boc-Chemistry (EMA Documentation)
SolventAcetonitrile aqueous (10% v/v)Ethanol, ammonium acetate
OxidationH₂O₂ (2–8 equivalents)Iodine oxidation
Reaction Time5–60 minutesLonger, not specified
YieldHigh (industrial scalability)Validated with 4 batches (2 kg each)
Key StepsDissolution → pH adjustment (8–9) → oxidation → filtration → acetate salt formationBoc-chemistry → deprotection → disulfide formation → ion exchange chromatography

The liquid-phase method (source 5) emphasizes rapid oxidation with H₂O₂, achieving faster industrial production, while the Boc-chemistry approach (source 4) ensures precise chiral center control. Both methods yield atosiban acetate as a white, hygroscopic powder with >99% purity .

Mechanism of Action

Atosiban acetate exerts a dual-action receptor modulation at oxytocin receptors:

  • Gq-Protein Antagonism: Blocks oxytocin-induced inositol triphosphate (IP₃) production, preventing cytosolic calcium release and voltage-gated calcium channel activation. This inhibits myometrial contractions .

  • Gi-Protein Agonism: Paradoxically activates Gi pathways, triggering pro-inflammatory NF-κB signaling in the amnion. This dual effect may reduce efficacy compared to non-inflammatory tocolytics .

PathwayEffectClinical Implication
Gq Antagonism↓ Uterine contractionsPrimary therapeutic action
Gi Agonism↑ NF-κB → Pro-inflammatory cytokinesPotential reduction in treatment efficacy

Pharmacokinetics

Atosiban acetate exhibits rapid distribution and metabolism, critical for its short-term tocolytic use. Key parameters include:

ParameterValueSource
Initial Half-Life0.21 hours (tα)
Terminal Half-Life1.7 hours (tβ)
Clearance41.8 L/hour
MetabolismHydrolysis → Active M1 fragment (10× less potent)

Distribution and Elimination

  • Plasma Protein Binding: 46–48% in humans .

  • Fetal Exposure: Low placental transfer (foetal-to-maternal AUC ratio ≈0.01–0.12) .

  • Excretion: Primarily renal (metabolites); <50% parent drug detected in urine .

EndpointAtosiban (n=361)β-Agonist (n=342)p-value
Undelivered at 7 days59.6%47.7%0.004
Treatment Failure (Inefficacy)14.2%5.8%0.0003
Re-treatment Rate20.2%Not reported

While atosiban demonstrated superior short-term efficacy, higher treatment failure rates due to inefficacy and concerns about fetal mortality in extreme preterm cases (20–24 weeks) limit its use in early gestation .

Adverse EffectIncidenceMechanism
Injection-Site ReactionsCommonLocal irritation
Pro-Inflammatory EffectsTheoreticalGi-pathway activation → NF-κB
Fetal Mortality5.2% (vs 1.7% placebo) in extreme pretermUnclear etiology, possibly confounding variables

Preclinical studies showed no systemic toxicity at 10× therapeutic doses in rats and dogs . Human data indicate a favorable safety profile, with no cardiovascular or metabolic disturbances reported .

Regulatory Status and Availability

Atosiban acetate is approved in Europe (Tractocile®) and available in generic forms. Key regulatory restrictions include:

  • Gestational Age: ≥24 weeks (due to fetal mortality risks in <24 weeks) .

  • Contraindications: Ruptured membranes, chorioamnionitis, or severe fetal compromise .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator